Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate
Overview
Description
Typically, compounds like “Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate” would be organic molecules containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The “ethyl” and “tert-butyl” parts refer to the types of organic groups attached to the pyrazole ring .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The exact synthesis process would depend on the specific structure of the compound .
Molecular Structure Analysis
The molecular structure of such compounds would be determined by the arrangement of the atoms and the types of bonds between them. The pyrazole ring is a key feature of the structure .
Chemical Reactions Analysis
The chemical reactions involving such compounds could vary widely depending on the specific functional groups present in the molecule. For example, ethers can be prepared by the sulfuric-acid-catalyzed reaction of alcohols .
Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific molecular structure. For example, tert-butyl compounds are often colorless and flammable .
Scientific Research Applications
Synthesis and Structural Studies
One-Pot Synthesis Approach : Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate is utilized in a one-pot synthesis approach to create ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates. This method is significant for drug discovery, offering a convenient route to complex molecular frameworks (Zhai et al., 2013).
Structural Assignments and Synthesis Methods : The compound is involved in the synthesis of various pyrazole derivatives, where its structural elements are defined using NOE difference experiments and NMR methods. These insights aid in understanding the chemical nature and potential applications of these compounds (Ashton & Doss, 1993).
Novel Compound Synthesis
Synthesis of Halo-substituted Triazines : It is used in synthesizing new halo-substituted pyrazolo[5,1-c][1,2,4]triazines. The creation of these novel compounds expands the scope of pyrazole-based chemistry for potential pharmaceutical and industrial applications (Ivanov et al., 2017).
Creation of Spiropiperidine Lactam Inhibitors : The compound plays a critical role in synthesizing spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors. This showcases its importance in developing new medicinal compounds (Huard et al., 2012).
Chemical Shifts and Spectroscopic Data
- NMR Chemical Shifts : Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate contributes to the body of knowledge on NMR chemical shifts in pyrazole derivatives, which is crucial for understanding and predicting the behavior of similar compounds in various chemical reactions (Cabildo et al., 1984).
Catalyst Development
- Catalysis in Polymerization : The compound is used in zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating its utility in green chemistry and materials science applications (Matiwane et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-tert-butylpyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-14-9(13)8-6-11-12(7-8)10(2,3)4/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYBTTCDGUWPKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617944 | |
Record name | Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(tert-butyl)-1H-pyrazole-4-carboxylate | |
CAS RN |
139308-53-5 | |
Record name | Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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